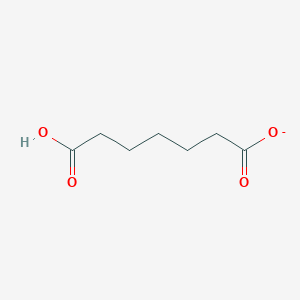

Pimelate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pimelate(1-) is a dicarboxylic acid monoanion that is the conjugate base of pimelic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid monoanion and a this compound. It is a conjugate base of a pimelic acid. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Applications in Polymer Science

Pimelate compounds are extensively utilized in the polymer industry:

- Nucleating Agent : Calcium this compound acts as a nucleating agent to enhance the thermal stability and mechanical properties of polymers such as high-density polyethylene (HDPE) and isotactic polypropylene. It promotes the formation of specific crystalline phases, improving impact strength and heat resistance .

- Nanocomposites : The incorporation of calcium this compound into nanocomposites has shown to enhance thermal degradation resistance and mechanical properties. A study demonstrated that the presence of calcium this compound significantly increased the activation energy of thermal degradation in HDPE matrices .

Biomedical Applications

This compound derivatives have potential biomedical applications:

- Drug Delivery Systems : Due to their biocompatibility, compounds like calcium this compound can form stable complexes with various drugs, making them suitable for use in drug delivery systems .

- Biotin Synthesis : Pimelic acid is an essential precursor for biotin synthesis in various organisms. Understanding this pathway opens avenues for developing antimicrobial agents targeting biotin synthesis in pathogenic bacteria, which could be crucial in combating antibiotic-resistant strains .

Flavor and Fragrance Industry

Dimethyl this compound is widely used in the flavor and fragrance industry due to its fruity aroma. It serves as a key ingredient in formulating various flavorings that enhance consumer products . Its stability makes it particularly valuable for long-lasting fragrances.

Pharmaceutical Applications

In pharmaceuticals, dimethyl this compound functions as a solvent or carrier for active pharmaceutical ingredients, improving their bioavailability. Its properties make it suitable for use in drug formulations aimed at enhancing therapeutic efficacy .

Case Study 1: Polymer Enhancement with Calcium this compound

A research study published in Macromolecules examined the effect of calcium this compound on HDPE composites. The study found that adding calcium this compound improved both thermal stability and mechanical properties significantly compared to composites without it. The results indicated an increase in crystallinity and enhanced thermal degradation resistance due to the nucleating effect of calcium this compound .

Case Study 2: Biotin Synthesis Pathway

Research conducted on Bacillus subtilis highlighted the role of free this compound as an intermediate in biotin synthesis. By manipulating genes involved in this pathway, researchers were able to demonstrate that deletion of specific genes affected biotin production significantly, showcasing the importance of this compound derivatives in microbial metabolism .

Analyse Des Réactions Chimiques

Anaerobic Degradation

-

Denitrifying Bacteria: Pimelate can be anaerobically degraded by denitrifying bacteria . Strains like LP-1, isolated from activated sludge, can grow on this compound and benzoate as sole carbon sources, using nitrate as an electron acceptor .

-

Metabolic Pathway: In anaerobic degradation, this compound is activated with coenzyme A in a magnesium and ATP-dependent reaction . The resulting pimelyl-CoA is then oxidized, leading to glutaryl-CoA and acetyl-CoA through β-oxidation-like reactions .

Polymer Chemistry

-

Nucleating Agent: Calcium this compound is used as a nucleating agent in polymers like high-density polyethylene (HDPE) and isotactic polypropylene (iPP). It enhances thermal stability and mechanical properties.

-

β-Crystal Formation: Calcium this compound promotes the formation of β-crystals in isotactic polypropylene, improving impact strength and heat resistance.

-

Photocatalytic Degradation: When supported on titanium dioxide (TiO₂), calcium this compound enhances the photocatalytic degradation of polypropylene composites, showing potential in waste management.

Comparative Data

| Property | This compound | Isotactic Polypropylene (iPP) | High-Density Polyethylene (HDPE) |

|---|---|---|---|

| Biocompatibility | Yes | Moderate | Moderate |

| Nucleation Efficiency | High | Yes | No |

| Thermal Stability Enhancement | Yes | Moderate | High |

| Photocatalytic Activity | Yes (when supported on TiO₂) | Limited | No |

Biological Activities

Propriétés

Formule moléculaire |

C7H11O4- |

|---|---|

Poids moléculaire |

159.16 g/mol |

Nom IUPAC |

7-hydroxy-7-oxoheptanoate |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1 |

Clé InChI |

WLJVNTCWHIRURA-UHFFFAOYSA-M |

SMILES |

C(CCC(=O)O)CCC(=O)[O-] |

SMILES canonique |

C(CCC(=O)O)CCC(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.